Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate
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Overview
Description
Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate is an organic compound with the molecular formula C15H21NO3. It is a derivative of propanoic acid and features an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate typically involves the reaction of 3-methylbenzoic acid with ethylamine to form N-ethyl-3-methylbenzamide. This intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Hydrolysis: Produces 3-(N-ethyl-3-methylbenzamido)propanoic acid and ethanol.
Reduction: Produces 3-(N-ethyl-3-methylbenzamido)propanol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate can be compared with other ester compounds such as:
Ethyl acetate: A simpler ester with widespread use as a solvent.
Methyl butyrate: Known for its fruity odor and use in flavorings and fragrances.
Ethyl benzoate: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 3-[ethyl-(3-methylbenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-16(10-9-14(17)19-5-2)15(18)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHATJYQJDIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)OCC)C(=O)C1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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